molecular formula C13H17N3O3 B8722210 tert-Butyl (5-(aminomethyl)benzo[d]isoxazol-3-yl)carbamate

tert-Butyl (5-(aminomethyl)benzo[d]isoxazol-3-yl)carbamate

Cat. No.: B8722210
M. Wt: 263.29 g/mol
InChI Key: BXTANXMAJSFKAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl (5-(aminomethyl)benzo[d]isoxazol-3-yl)carbamate is a useful research compound. Its molecular formula is C13H17N3O3 and its molecular weight is 263.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H17N3O3

Molecular Weight

263.29 g/mol

IUPAC Name

tert-butyl N-[5-(aminomethyl)-1,2-benzoxazol-3-yl]carbamate

InChI

InChI=1S/C13H17N3O3/c1-13(2,3)18-12(17)15-11-9-6-8(7-14)4-5-10(9)19-16-11/h4-6H,7,14H2,1-3H3,(H,15,16,17)

InChI Key

BXTANXMAJSFKAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NOC2=C1C=C(C=C2)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-[3-(tert-butoxycarbonyl)amino-benzo[d]isoxazol-5-ylmethyl]-isoindole-1,3-dione (1.31 g) and hydrazine hydrate (2.52 mL, 52 mmol) in 1-butanol (10 mL) was stirred at room temperature. The mixture turned into a translucent orange solution. After stirring for about 1 hr, white precipitate formed. The mixture was then heated to reflux for 5 min and all solid dissolved. After cooling, DCM was added, after which time white precipitate formed. The solid was filtered off and washed with DCM. Rotary evaporation afforded a yellow oil. The oily residue was taken up with EtOAc (100 mL) and washed with water (3×30 mL), brine (30 mL) and dried over anhydrous sodium sulfate. Most solvent was removed on a rotary evaporator and the remainder was loaded onto a 20 g ISOLUTE silica cartridge. The product was eluted with (2 M ammonia in methanol)/DCM (4:96). A light yellow solid was obtained (330 mg). 1H-NMR (300 MHz, CDCl3) δ 8.05 (s, 1H), 7.53 (d, 1H), 7.45 (d, 1H), 7.31 (s, 1H), 3.40 (s, 2H), 1.57 (s, 9H).
Name
2-[3-(tert-butoxycarbonyl)amino-benzo[d]isoxazol-5-ylmethyl]-isoindole-1,3-dione
Quantity
1.31 g
Type
reactant
Reaction Step One
Quantity
2.52 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

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